molecular formula C14H18N2O B1426921 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol CAS No. 1376335-77-1

1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol

Cat. No.: B1426921
CAS No.: 1376335-77-1
M. Wt: 230.31 g/mol
InChI Key: VONKBAVUYUMSHF-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is a chemical compound that features an imidazole ring substituted with an ethyl group and a phenylpropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol typically involves the formation of the imidazole ring followed by the introduction of the phenylpropanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. Subsequent alkylation and reduction steps introduce the ethyl and phenylpropanol groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol
  • 1-(1-ethyl-1H-imidazol-2-yl)methanol
  • 1-(1H-imidazol-2-yl)ethanone

Uniqueness

1-(1-ethyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-ethylimidazol-2-yl)-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-16-11-10-15-14(16)13(17)9-8-12-6-4-3-5-7-12/h3-7,10-11,13,17H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONKBAVUYUMSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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